Benzyl (2E)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
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Overview
Description
Benzyl (2E)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex heterocyclic compound that belongs to the thiazolo[3,2-A]pyrimidine family. This compound is characterized by its unique structure, which includes a thiazole ring fused with a pyrimidine ring, and various functional groups such as a nitrobenzylidene, a thienyl, and a carboxylate group. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2E)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate thiazole and pyrimidine precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve heating to facilitate the formation of the fused ring system .
Industrial Production Methods: In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are critical for the successful synthesis of such complex molecules .
Chemical Reactions Analysis
Types of Reactions: Benzyl (2E)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents or other electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the thiazole or pyrimidine rings .
Scientific Research Applications
Benzyl (2E)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties due to its unique structure and functional groups.
Medicine: Explored as a potential drug candidate for various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Benzyl (2E)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various cellular pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Thiazolo[3,2-A]pyridines: These compounds share a similar fused ring structure but differ in the specific functional groups attached.
1,2,4-Triazoles: Another class of heterocyclic compounds with similar biological activities but different ring structures.
Thiazolidines: Five-membered heterocycles with sulfur and nitrogen atoms, known for their diverse biological activities.
Uniqueness: Benzyl (2E)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and fused ring system, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C26H19N3O5S2 |
---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
benzyl (2E)-7-methyl-2-[(3-nitrophenyl)methylidene]-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C26H19N3O5S2/c1-16-22(25(31)34-15-17-7-3-2-4-8-17)23(20-11-6-12-35-20)28-24(30)21(36-26(28)27-16)14-18-9-5-10-19(13-18)29(32)33/h2-14,23H,15H2,1H3/b21-14+ |
InChI Key |
IRHXBWAMBIFCST-KGENOOAVSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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